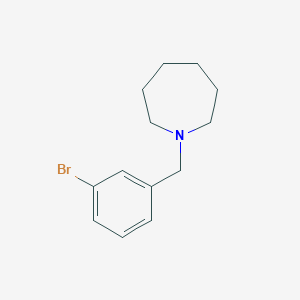
3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid is a chemical compound that has gained attention due to its potential applications in scientific research. This molecule has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Synthesis and Heterocyclic Chemistry
The synthesis of heterocyclic compounds, including pyrazole derivatives, is a significant area of interest due to their potential biological activities and applications in drug development. The chemistry of pyrazole derivatives, such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, demonstrates their value as a building block for the synthesis of various heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds exhibit versatile synthetic applicability and biological activity, underscoring their importance in medicinal chemistry (Gomaa & Ali, 2020).
Biological Applications
Research has highlighted the biological significance of pyrazole carboxylic acid derivatives, which are recognized for their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities. These properties make pyrazole carboxylic acid derivatives crucial scaffolds in drug discovery and development (Cetin, 2020).
Anticancer Agents
The role of Knoevenagel condensation products, including those derived from pyrazole carboxylic acids, in the development of anticancer agents is well-documented. These compounds exhibit remarkable anticancer activity across various cancer targets, such as DNA, microtubules, Topo-I/II, and kinases, highlighting the significance of functionalities involved and further developments in drug discovery (Tokala, Bora, & Shankaraiah, 2022).
Pharmacological Properties
The pharmacological properties of pyrazole and its derivatives, including 3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid, have been extensively studied. Pyrazoles are known for their basic and unsaturated nature due to the presence of double bonds in their ring structure, which is crucial for their activity in various drugs and pharmaceutical compounds (Bhattacharya et al., 2022).
Chemical Inhibitors and Drug Metabolism
The study of chemical inhibitors, including pyrazole derivatives, in human liver microsomes has provided insights into drug metabolism and the potential for drug–drug interactions. This research is essential for understanding the contribution of various Cytochrome P450 isoforms to drug metabolism and the selectivity of chemical inhibitors (Khojasteh et al., 2011).
Safety and Hazards
properties
IUPAC Name |
5-methyl-2-(oxan-4-yl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-6-9(10(13)14)12(11-7)8-2-4-15-5-3-8/h6,8H,2-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIASWIZJSTFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1369357-49-2 |
Source


|
| Record name | 3-methyl-1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2519240.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide](/img/structure/B2519244.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519245.png)
![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2519246.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2519247.png)
![2-(benzyloxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2519248.png)
![3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B2519251.png)
![2-Chloro-N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2519253.png)



